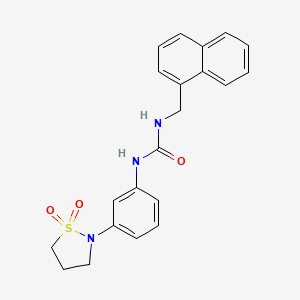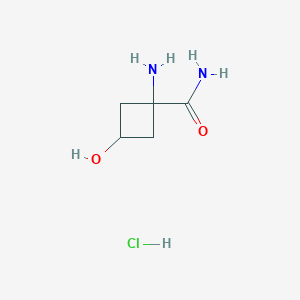![molecular formula C9H7N5S B2356644 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline CAS No. 893796-89-9](/img/structure/B2356644.png)
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceuticals . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline typically involves the reaction of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids . The process includes thionation or chlorination of the inherent lactam moiety, followed by treatment with multifunctional nucleophiles to yield various derivatives . Common synthetic methods include:
Aza-reaction: Involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: Utilizes microwave irradiation to accelerate the reaction.
Metal-mediated reaction: Employs metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: Uses ultrasonic waves to enhance reaction rates.
Phase-transfer catalysis reaction: Involves the transfer of a reactant from one phase to another to increase reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the tetrazole ring to form amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinazoline: Shares a similar core structure but differs in the position of the tetrazole ring.
2-Azidoquinazoline: Contains an azido group instead of the methylsulfanyl group.
4-Amino-2-(1,2,3-triazol-1-yl)quinazoline: Features a triazole ring in place of the tetrazole ring.
Uniqueness
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methylsulfanyltetrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-15-9-10-7-5-3-2-4-6(7)8-11-12-13-14(8)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLVKJJHIWDUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NN=NN31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)








